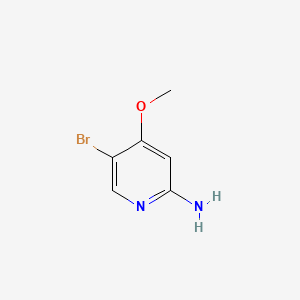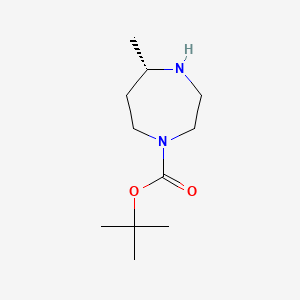
1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride” is a chemical compound with the CAS Number: 1217471-97-0. It has a molecular weight of 314.77 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
The compound is a solid and is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 314.77 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Methods : Piperazine derivatives, including 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, are synthesized through various chemical reactions. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl) piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution (Tung, 1957).
Biological and Pharmacological Activities
- Antibacterial Activities : Piperazine derivatives have shown potential as antibacterial agents. Novel 1,4-disubstituted piperazines have been evaluated for their antibacterial activities against drug-resistant strains of Staphylococcus aureus (Shroff et al., 2022).
- Anti-HIV Activities : Certain 1,4-disubstituted piperidine/piperazine derivatives have been studied for their in vitro activities against HIV-1 infection, demonstrating potent anti-HIV-1 activities (Dong et al., 2012).
Optical and Chemical Properties
- Luminescent Properties : Piperazine substituted naphthalimide model compounds exhibit fluorescence quantum yields, indicating potential use in pH probes and photo-induced electron transfer applications (Gan et al., 2003).
Chemotherapeutic Activity
- Potential Against Schistosomiasis : Piperazines have been prepared for screening their chemotherapeutic activity toward Schistosomiasis Japonica in experimentally infected animals (Wen, 1958).
Other Applications
- Binding Dynamics Studies : The binding characteristics of piperazine derivatives to bovine serum albumin (BSA) have been studied, which is important for understanding the pharmacokinetic mechanism of drugs (Karthikeyan et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that piperazine derivatives often interact with gaba receptors .
Pharmacokinetics
The compound is also predicted to be soluble .
Action Environment
The compound is recommended to be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and atmospheric conditions.
Propiedades
IUPAC Name |
1-O-benzyl 3-O-methyl piperazine-1,3-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTDRWBNFLCGPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662614 |
Source


|
| Record name | 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride | |
CAS RN |
1219153-60-2 |
Source


|
| Record name | 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


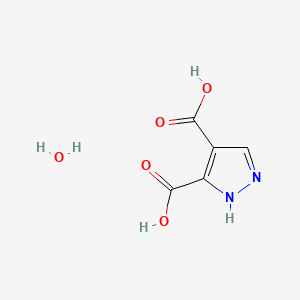
![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)
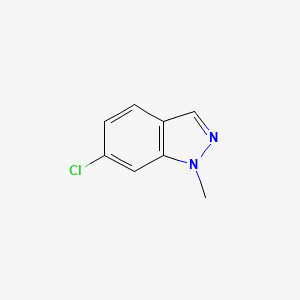

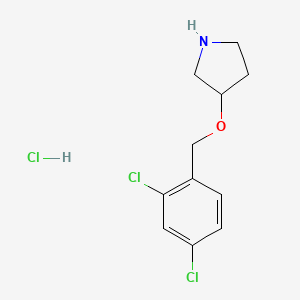
![(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B567467.png)

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B567470.png)
![2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567473.png)
![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)
